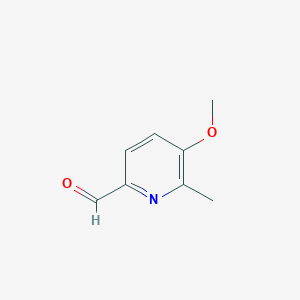

Methyl 5-bromo-6-hydroxy-2-methylpyridine-3-carboxylate

概要

説明

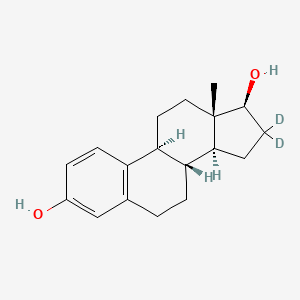

“Methyl 5-bromo-6-hydroxy-2-methylpyridine-3-carboxylate” is a chemical compound with the molecular formula C9H10BrNO2 . It is used as an intermediate for pharmaceutical and organic synthesis .

Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) as the raw material, using N-bromosuccinimide (NBS) as the brominating reagent . Another method involves the use of 2-bromo-6-methylpyridine as a starting material .Molecular Structure Analysis

The molecular structure of “Methyl 5-bromo-6-hydroxy-2-methylpyridine-3-carboxylate” can be analyzed using various techniques. The ChemSpider database provides information about the molecular formula, average mass, and monoisotopic mass of the compound .Chemical Reactions Analysis

The bromination reaction of MPE is a key step in the synthesis of imidazolinones . The bromination reaction of MPE is a typical reaction initiated by free radicals .Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 5-bromo-6-hydroxy-2-methylpyridine-3-carboxylate” include a molecular weight of 244.09, a density of 1.439, a melting point of 113°C, a boiling point of 263°C, and slight solubility in water .科学的研究の応用

Comprehensive Analysis of Methyl 5-bromo-6-hydroxy-2-methylpyridine-3-carboxylate Applications:

Raw Material for Synthesis

This compound can serve as a raw material in the preparation of various derivatives, such as 2:2’-dipyridyl, which have significant applications in coordination chemistry and material science .

Catalysis in Organic Synthesis

It may be involved in the synthesis of biaryls through one-pot tandem borylation/Suzuki-Miyaura cross-coupling reactions, which are pivotal in creating complex organic molecules .

Palladium-Catalyzed Coupling Reactions

The compound could function as a substrate in palladium-catalyzed coupling reactions with aryl bromides/triflates and thiols, a key method in pharmaceuticals and agrochemicals synthesis .

Synthesis of Arylamino-Picolines

It can facilitate the synthesis of 5-arylamino-2-picolines via displacement of bromide by anthranilic acid and decarboxylation, which are valuable intermediates in drug development .

DNA Synthesis

There is potential for use in the in vitro synthesis of DNA, which is fundamental in genetic engineering and biotechnology applications .

Pharmaceutical Applications

The structural similarity to compounds used in the synthesis of antihistaminic drugs suggests possible applications in developing new medications .

ChemicalBook - 5-Bromo-2-methylpyridine ResearchGate - Quantum chemical study on 2-bromo-3-hydroxy-6-methyl pyridine

Safety and Hazards

将来の方向性

The compound “Methyl 5-bromo-6-hydroxy-2-methylpyridine-3-carboxylate” has potential applications in the synthesis of pharmaceuticals and organic compounds . It can be used as a building block for the β -alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist .

作用機序

Target of Action

Similar compounds like 3-hydroxy-2-methylpyridinecarboxylate are known to interact with enzymes such as 3-hydroxy-2-methylpyridinecarboxylate dioxygenase . This enzyme belongs to the family of oxidoreductases, which are involved in redox reactions .

Mode of Action

It’s known that similar compounds can undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

It’s known that 3-hydroxy-2-methylpyridinecarboxylate dioxygenase, a related compound, participates in vitamin b6 metabolism .

Result of Action

Similar compounds have been used as raw materials to prepare other compounds and have been involved in the synthesis of biaryls through a one-pot tandem borylation/suzuki-miyaura cross-coupling reaction .

Action Environment

It’s known that the compound is a solid and should be stored at 2-8°c .

特性

IUPAC Name |

methyl 5-bromo-2-methyl-6-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-4-5(8(12)13-2)3-6(9)7(11)10-4/h3H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGHZFYHTOKBMHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=O)N1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-bromo-6-hydroxy-2-methylpyridine-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methylidene-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1434579.png)

![6-methoxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1434586.png)

![(2R,6R)-6-[(3S,7R,8S,9S,10R,13R,14S,17R)-3,7-Dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid](/img/structure/B1434587.png)